2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
Description
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is an organic compound that features a methoxyphenyl group, a tetrazole ring, and an acetamide moiety
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-3-7-15(8-4-13)23-17(20-21-22-23)12-19-18(24)11-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGTUDMZXNAEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylamine with sodium azide and triethyl orthoformate under acidic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrazole derivative with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)ethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on the target, it could affect pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
- 2-(4-methoxyphenyl)-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the specific positioning of the methoxy group and the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a methoxyphenyl group, a p-tolyl group, and a tetrazole moiety, which are known to influence various biological activities. The synthesis typically involves the formation of the tetrazole ring through a reaction between p-tolylamine and sodium azide, followed by the introduction of the acetamide group via acylation with 2-(4-methoxyphenyl)acetyl chloride.
The biological activity of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including those related to inflammation and cell signaling.
Potential Molecular Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic processes.
- Receptors : It could interact with G-protein-coupled receptors (GPCRs), influencing cellular responses to external stimuli.
Biological Activity Studies
Research has indicated that compounds containing tetrazole rings often exhibit notable antibacterial and antifungal properties. For instance, studies on related tetrazole derivatives have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that similar activities might be expected for 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide .
| Biological Activity | Target Organisms/Pathways | Reference |
|---|---|---|
| Antibacterial | Bacillus cereus, E. coli | |
| Antifungal | Aspergillus flavus | |
| Enzyme Inhibition | Metabolic pathways |
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of tetrazole derivatives found that certain compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was noted to enhance antibacterial activity, which may be relevant for 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide .
Case Study 2: Inhibition of Inflammatory Pathways
Research into related tetrazole compounds has indicated potential anti-inflammatory properties. For example, some tetrazoles were shown to inhibit pro-inflammatory cytokine production in vitro, suggesting that 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide could similarly modulate inflammatory responses .
Q & A
Q. Optimization factors :
- Temperature control : Tetrazole cyclization requires precise heating (80–100°C) to avoid decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Zeolites or pyridine improve yields in heterocyclic formation steps .
Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Basic (Characterization Focus)
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 378.15) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC : Assess purity (>95%) and monitor reaction progress .
How can researchers investigate the compound’s mechanism of action in biological systems?
Advanced (Mechanistic Focus)
Methodological approaches include:
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using software (e.g., AutoDock Vina) to predict binding affinity .
- In vitro assays :
- Enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) .
- Cellular uptake studies using fluorescent analogs .
- Metabolic stability tests : Microsomal incubation (human liver microsomes) to evaluate CYP450-mediated degradation .
Q. Key considerations :
- Compare results with structurally similar analogs (e.g., thiadiazole or triazole derivatives) to isolate pharmacophore contributions .
What approaches are used to analyze structure-activity relationships (SAR) for this compound?
Advanced (SAR Focus)
SAR studies involve:
- Systematic substitution : Modify the tetrazole’s p-tolyl group or methoxyphenyl moiety to assess activity changes. For example:
| Analog Structure | Biological Activity Change | Reference |
|---|---|---|
| Replacement of p-tolyl with Cl | ↑ Antiproliferative activity | |
| Methoxy → Ethoxy substitution | ↓ Solubility, ↑ LogP |
- Computational modeling : Density functional theory (DFT) to calculate electronic effects (e.g., HOMO/LUMO gaps influencing reactivity) .
- Pharmacokinetic profiling : Measure logD (octanol-water) and plasma protein binding to correlate substituents with bioavailability .
How can contradictions in biological activity data between studies be resolved?
Advanced (Data Analysis Focus)
Common sources of discrepancies and solutions:
- Assay variability :
- Standardize protocols (e.g., ATP concentration in kinase assays) .
- Use orthogonal assays (e.g., SPR and fluorescence polarization for binding validation) .
- Structural heterogeneity :
- Biological model limitations :
- Validate target engagement in cell lines with CRISPR-knockout models .
What strategies mitigate instability of the tetrazole moiety during experimental workflows?
Q. Advanced (Stability Focus)
- pH control : Maintain neutral pH (6.5–7.5) in aqueous buffers to prevent tetrazole ring opening .
- Light exclusion : Store samples in amber vials to avoid photodegradation of the methoxyphenyl group .
- Lyophilization : Stabilize bulk compound by removing water, which can catalyze hydrolysis .
How can researchers design derivatives to improve target selectivity?
Q. Advanced (Drug Design Focus)
- Bioisosteric replacement : Substitute the acetamide carbonyl with a sulfonamide to enhance hydrogen bonding .
- Fragment-based design : Use SPR or NMR fragment screening to identify auxiliary binding motifs .
- Proteomics profiling : Chemoproteomics (e.g., affinity pull-down + LC-MS/MS) to map off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
